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The BAMEA-O16B system is a cutting-edge delivery vehicle for CRISPR/Cas9-based genome

editing. It is centered around a novel bioreducible lipid, BAMEA-O16B, which forms the core of

a lipid nanoparticle (LNP) designed for the efficient encapsulation and intracellular delivery of

Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA).[1][2] A key challenge in

CRISPR-based therapeutics is the safe and effective delivery of its components to target cells.

[2][3] The BAMEA-O16B platform addresses this by leveraging the unique reductive

environment within cells to trigger the release of its genetic payload.

The mechanism relies on disulfide bonds integrated into the BAMEA-O16B lipid structure.[1][4]

These LNPs are readily taken up by cells through endocytosis.[3] Once inside the cell, the high

intracellular concentration of reducing agents, such as glutathione (GSH), cleaves the disulfide

bonds.[2][5] This cleavage event destabilizes the nanoparticle, leading to the rapid and efficient

release of the Cas9 mRNA and sgRNA into the cytoplasm.[2][4] The cell's own machinery then

translates the mRNA into Cas9 protein, which complexes with the sgRNA to travel to the

nucleus and perform precise gene editing.[3] This method of delivering the Cas9 component as

an mRNA molecule is transient, reducing the risk of off-target effects that can be associated

with plasmid DNA delivery.[6]

Studies have demonstrated that this delivery system can achieve remarkably fast and efficient

genome editing. For instance, in human embryonic kidney (HEK) cells expressing green

fluorescent protein (GFP), the BAMEA-O16B system achieved up to 90% knockout of GFP

expression.[1][2][4] Notably, effective gene editing was observed as quickly as 24 hours after
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transfection.[1][2][4] The system has also shown high efficacy and biocompatibility in vivo,

indicating its potential as a robust and versatile platform for therapeutic genome editing.[2][3]

Quantitative Data
The performance and characteristics of the BAMEA-O16B delivery system have been

quantified across several studies. The data below summarizes key findings for both in vitro and

in vivo applications.

Parameter
Cell Line /

Model
Target Result Citation

Gene Knockout

Efficiency

Human

Embryonic

Kidney (HEK)

Green

Fluorescent

Protein (GFP)

Up to 90%

knockout

efficiency.

[1][2][4]

Speed of Editing

Human

Embryonic

Kidney (HEK)

Green

Fluorescent

Protein (GFP)

Effective gene

knockout

observed as fast

as 24 hours post-

delivery.

[1][2][4]

Formulation

Optimization

Dendritic Cells

(DCs)

Programmed

Death-Ligand 1

(PD-L1)

LNPs with low

cholesterol

density showed

superior mRNA

uptake and gene

editing.

[7]

In Vivo Gene

Knockdown
Mouse Model

Proprotein

Convertase

Subtilisin/Kexin

Type 9 (PCSK9)

Serum PCSK9

levels reduced to

20% of non-

treatment levels.

[1][2][4][5]
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Parameter Observation Citation

In Vitro Cytotoxicity

BAMEA-O16B nanoparticles

exhibited lower cytotoxicity

than the commercial

transfection reagent

Lipofectamine 2000.

[2]

In Vivo Biocompatibility

Histological examination after

intravenous injection in mice

showed no signs of

inflammation or hepatocellular

injury.

[2][3]

Cargo Release Mechanism

The ionizable head of BAMEA-

O16B facilitates RNA

encapsulation, while

intracellular glutathione (GSH)

triggers disulfide bond

degradation for cargo release.

[5]

Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for using BAMEA-O16B in vitro and

its mechanism of action for intracellular delivery.
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Caption: Experimental workflow for in vitro CRISPR/Cas9 delivery using BAMEA-O16B LNPs.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15573875?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Target Cell

Endosome

Nucleus

BAMEA-O16B LNP
(Cas9 mRNA + sgRNA)

LNP inside Endosome

Endocytosis

Reductive Environment (GSH)
Cleaves Disulfide Bonds

-> RNA Release

mRNA Translation

Gene Editing

Cas9-sgRNA RNP
Complex Formation

Click to download full resolution via product page

Caption: Mechanism of BAMEA-O16B LNP for intracellular delivery and gene editing.
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Detailed Experimental Protocols
Protocol 1: Formulation of BAMEA-O16B/RNA
Nanoparticles
This protocol describes a general method for formulating LNPs for CRISPR/Cas9 delivery.

Molar ratios of lipids should be optimized for the specific cell type and application.

Materials:

BAMEA-O16B lipid

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

(DSPE-mPEG2k)

Cas9 mRNA

Target-specific sgRNA

Ethanol (molecular biology grade)

Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

Phosphate-Buffered Saline (PBS)

Microfluidic mixing device (e.g., NanoAssemblr) or a syringe pump system

Method:

Prepare Lipid Stock Solution: Prepare a stock solution of the lipid mixture (BAMEA-O16B,

DOPE, cholesterol, and DSPE-mPEG2k) in ethanol. The molar ratio can be optimized; a

common starting point is 50:10:38.5:1.5.
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Prepare RNA Solution: Dilute Cas9 mRNA and sgRNA in the reaction buffer to the desired

concentration. A 3:1 mass ratio of Cas9 mRNA to sgRNA is often used.

Nanoparticle Assembly:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g.,

3:1 aqueous:ethanolic). The rapid mixing induces the self-assembly of the LNPs,

encapsulating the RNA.

Purification:

Collect the nanoparticle suspension from the device outlet.

Dialyze the suspension against sterile PBS overnight at 4°C using a dialysis cassette

(e.g., 10 kDa MWCO) to remove ethanol and non-encapsulated RNA.

Characterization & Storage:

Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic

light scattering (DLS).

Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen).

Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for

short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Adherent Cells
This protocol provides a guideline for transfecting adherent mammalian cells in a 24-well plate

format.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target cells (e.g., HEK293, HeLa)

Complete cell culture medium (e.g., DMEM + 10% FBS)

Serum-free medium (e.g., Opti-MEM)

BAMEA-O16B/RNA nanoparticle suspension

24-well tissue culture plates

Method:

Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will

result in 70-80% confluency at the time of transfection (e.g., 5 x 10^4 cells per well).

Preparation of Transfection Complex:

On the day of transfection, thaw the BAMEA-O16B/RNA LNP suspension.

Dilute the required amount of LNPs into serum-free medium to achieve the desired final

RNA concentration (e.g., 50-200 ng of total RNA per well). Gently mix by pipetting.

Transfection:

Aspirate the culture medium from the cells.

Gently add the diluted LNP complex to each well.

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

Post-Transfection Care:

After the incubation period, remove the transfection medium.

Add fresh, complete (serum-containing) culture medium to each well.

Return the plate to the incubator and culture for an additional 24 to 72 hours before

analysis.
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Protocol 3: Assessment of Gene Editing Efficiency
The method for assessing editing efficiency depends on the target gene and the desired

outcome.

A. For Reporter Gene Knockout (e.g., GFP):

Harvest Cells: At 48-72 hours post-transfection, wash the cells with PBS and detach them

using trypsin.

Flow Cytometry: Neutralize the trypsin with complete medium, centrifuge the cells, and

resuspend the pellet in FACS buffer (PBS + 2% FBS). Analyze the cell suspension on a flow

cytometer to quantify the percentage of GFP-negative cells compared to a negative control

(e.g., cells treated with LNPs containing a non-targeting sgRNA).

B. For Endogenous Gene Knockout:

Genomic DNA Extraction: Harvest cells 72 hours post-transfection and extract genomic DNA

using a commercial kit.

PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using high-

fidelity DNA polymerase.

Mismatch Cleavage Assay (e.g., T7E1):

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and

edited DNA strands.

Digest the heteroduplexes with a mismatch-sensitive nuclease like T7 Endonuclease I.

Analyze the digested products on an agarose gel. The presence of cleaved fragments

indicates the presence of insertions/deletions (indels). Quantify band intensity to estimate

editing efficiency.

Sequencing Analysis (Sanger or NGS):

Purify the PCR products and send them for Sanger sequencing. Analyze the resulting

chromatograms using tools like TIDE or ICE to deconvolute the traces and quantify indel
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frequency and composition.

For more comprehensive analysis, use Next-Generation Sequencing (NGS) of the

amplicons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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